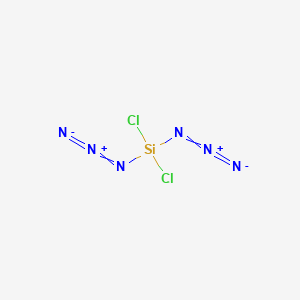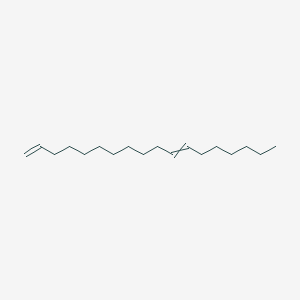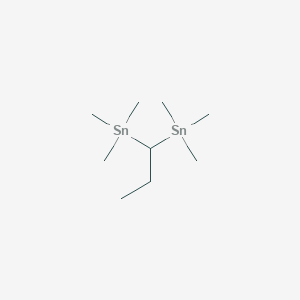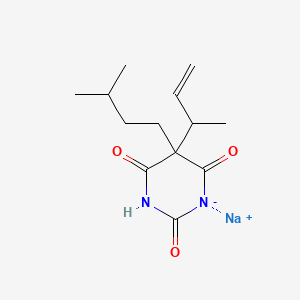
Butanedioic acid, nitro-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, nitro-, diethyl ester is an organic compound with the molecular formula C8H13NO6 It is a derivative of butanedioic acid (succinic acid) where two of the hydrogen atoms are replaced by nitro and diethyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, nitro-, diethyl ester typically involves the nitration of diethyl succinate. The reaction is carried out by treating diethyl succinate with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the nitration reaction efficiently. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, nitro-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Reduction: The ester groups can be hydrolyzed to yield butanedioic acid and ethanol.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Acidic or basic hydrolysis using water and an acid or base.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Butanedioic acid, amino-, diethyl ester.
Reduction: Butanedioic acid and ethanol.
Substitution: Compounds with substituted functional groups in place of the nitro group.
Applications De Recherche Scientifique
Butanedioic acid, nitro-, diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a precursor to bioactive molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of butanedioic acid, nitro-, diethyl ester involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups can be hydrolyzed to release butanedioic acid, which can participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl succinate: A similar compound without the nitro group.
Diethyl malonate: Another ester derivative of a dicarboxylic acid.
Ethyl acetate: A simple ester with different chemical properties.
Propriétés
Numéro CAS |
70683-11-3 |
|---|---|
Formule moléculaire |
C8H13NO6 |
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
diethyl 2-nitrobutanedioate |
InChI |
InChI=1S/C8H13NO6/c1-3-14-7(10)5-6(9(12)13)8(11)15-4-2/h6H,3-5H2,1-2H3 |
Clé InChI |
WFLCTSWOFYJBCE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)

![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)

![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)



![7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine](/img/structure/B14478188.png)

![2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid](/img/structure/B14478199.png)

![5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one](/img/structure/B14478213.png)
